molecular formula C32H58N2O8S B13384852 3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate

Cat. No.: B13384852
M. Wt: 630.9 g/mol
InChI Key: GUQQBLRVXOUDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate is a zwitterionic detergent commonly used in biochemical and molecular biology research. It is known for its ability to solubilize membrane proteins and maintain their native state, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired zwitterionic compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate primarily undergoes non-denaturing reactions due to its zwitterionic nature. It is stable under a wide range of pH conditions (2 to 12) and does not participate in oxidation or reduction reactions under normal laboratory conditions .

Common Reagents and Conditions

The compound is often used in combination with other detergents and reagents such as urea, dithiothreitol (DTT), and Tris buffer. These reagents help in maintaining the solubility and stability of proteins during various biochemical assays .

Major Products Formed

The major products formed from reactions involving this compound are typically protein-detergent complexes. These complexes are crucial for studying the structure and function of membrane proteins .

Mechanism of Action

The mechanism of action of 3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate involves its ability to disrupt lipid-lipid and protein-protein interactions without denaturing the proteins. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby maintaining their solubility and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate is unique due to its zwitterionic nature, which allows it to solubilize proteins without denaturing them. This property makes it particularly valuable for studying membrane proteins and their interactions .

Properties

IUPAC Name

3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQBLRVXOUDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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